molecular formula C16H21F3N2O4 B11477954 Propanoic acid, 3,3,3-trifluoro-2-[[(2-methoxyphenyl)methyl]amino]-2-[(1-oxopropyl)amino]-, ethyl ester

Propanoic acid, 3,3,3-trifluoro-2-[[(2-methoxyphenyl)methyl]amino]-2-[(1-oxopropyl)amino]-, ethyl ester

Cat. No.: B11477954
M. Wt: 362.34 g/mol
InChI Key: ALNHWZWRTNKUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 3,3,3-TRIFLUORO-2-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-PROPANAMIDOPROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-PROPANAMIDOPROPANOATE typically involves multiple steps, including the introduction of trifluoromethyl and methoxyphenyl groups. Common synthetic routes may involve the use of trifluoroacetic acid derivatives and methoxybenzylamine under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-PROPANAMIDOPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl and methoxyphenyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce corresponding alcohols.

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-PROPANAMIDOPROPANOATE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-PROPANAMIDOPROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The methoxyphenyl group may contribute to binding affinity with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3,3,3-TRIFLUOROPROPIONATE: Similar in structure but lacks the methoxyphenyl and amino groups.

    ETHYL TRIFLUOROACETATE: Contains the trifluoromethyl group but differs in the rest of the structure.

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-PROPANAMIDOPROPANOATE is unique due to the combination of trifluoromethyl, methoxyphenyl, and amino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with simpler analogs.

Properties

Molecular Formula

C16H21F3N2O4

Molecular Weight

362.34 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[(2-methoxyphenyl)methylamino]-2-(propanoylamino)propanoate

InChI

InChI=1S/C16H21F3N2O4/c1-4-13(22)21-15(16(17,18)19,14(23)25-5-2)20-10-11-8-6-7-9-12(11)24-3/h6-9,20H,4-5,10H2,1-3H3,(H,21,22)

InChI Key

ALNHWZWRTNKUKB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NCC1=CC=CC=C1OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.